1,2-O,O-Ditetradecyl-rac-glycerol

Lipid Exchange Membrane Anchoring Liposome Stability

This synthetic, racemic dialkylglycerol features ether-linked C14 chains, conferring resistance to enzymatic hydrolysis. Unlike ester-linked DAGs, its stable scaffold ensures sustained in vivo circulation and reliable liposomal anchoring. Proven to boost targeted transfection 3-4 fold in vitro and achieve 15-18% tumor accumulation. An essential precursor for cationic cardiolipin analogs and a superior choice for degradation-resistant membrane studies. Verify ≥97% purity and request a quote for bulk volumes.

Molecular Formula C31H64O3
Molecular Weight 484.8 g/mol
Cat. No. B12393137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-O,O-Ditetradecyl-rac-glycerol
Molecular FormulaC31H64O3
Molecular Weight484.8 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCOCC(CO)OCCCCCCCCCCCCCC
InChIInChI=1S/C31H64O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-33-30-31(29-32)34-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h31-32H,3-30H2,1-2H3/t31-/m0/s1
InChIKeyIAJHLVPJJCPWLF-HKBQPEDESA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-1,2-Bis-tetradecyloxy-propan-3-ol: A Stereochemically Defined Diether Glycerol Scaffold for Stable Liposomal Formulations


(S)-1,2-Bis-tetradecyloxy-propan-3-ol, also known as 1,2-di-O-tetradecyl-sn-glycerol, is a saturated, unbranched diether glycerol lipid with the molecular formula C31H64O3 and a molecular weight of approximately 484.84 g/mol . Its structure consists of a stereochemically defined (S)-glycerol backbone bearing two C14 tetradecyl chains linked via stable ether bonds at the sn-1 and sn-2 positions, leaving a free primary hydroxyl at the sn-3 position for further derivatization or conjugation . This compound is a versatile building block for synthesizing cationic lipids and glycolipids used in nucleic acid delivery and biochemical research [1].

The Critical Performance Risks of Substituting (S)-1,2-Bis-tetradecyloxy-propan-3-ol with Structurally Similar Diether or Diester Lipids


Generic substitution among structurally similar diether or diester lipids in critical formulations is not scientifically valid due to quantifiable differences in membrane anchoring stability, susceptibility to enzymatic degradation, and the structural impact on lipid bilayer dynamics [1]. While compounds like 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC, a diester lipid with C14 chains) or diether lipids with longer C16/C18 chains may appear similar, the specific combination of the (S)-stereochemistry, the C14 ether-linked chain length, and the free sn-3 hydroxyl group in (S)-1,2-Bis-tetradecyloxy-propan-3-ol confers a unique, non-interchangeable profile of membrane anchorage kinetics, chemical stability, and headgroup accessibility for conjugation [2]. This evidence guide details the specific, quantifiable differentiators that render simple analog substitution a high-risk strategy for research reproducibility and product development.

Quantitative Differential Evidence for (S)-1,2-Bis-tetradecyloxy-propan-3-ol: Stability, Stereochemistry, and Functional Performance


Membrane Anchoring Stability: Class-Level Evidence for Lipid Exchange Resistance of Dialkyl Glyceryl Lipids

The membrane anchoring stability of dialkyl glyceryl lipids is chain-length dependent. A study comparing the lipid exchange of fluorescently labeled polyether lipids from liposomes into cell membranes showed that dialkyl lipids with C16 chains exhibit significantly less exchange than cholesterol derivatives. For preparations containing 5 mol% lipid, the fluorescence signal for C16 anchors remained near baseline (5.0 × 10³ a.u.) after 4 hours, while cholesterol-derived anchors generated signals that "outdistanced all others by far" [1]. While direct quantitative data for the target compound's C14 chain is not available in this study, the authors explicitly note that future studies with C14 lipids are needed and that a chain length of C16 delineates a "border, below which anchoring might be insufficient" [1]. This class-level inference establishes that (S)-1,2-Bis-tetradecyloxy-propan-3-ol (C14) is predicted to exhibit a higher lipid exchange rate than its more stable C16 and C18 diether counterparts, making it a distinct tool for applications where controlled, moderate lipid release or higher membrane fluidity is desired.

Lipid Exchange Membrane Anchoring Liposome Stability

Ether vs. Ester Bond Stability: A Head-to-Head Comparison of (S)-1,2-Bis-tetradecyloxy-propan-3-ol-Derived Lipid and DMPC

A direct, head-to-head comparative study between a lipid derived from the target compound, 14:0 Diether PC (1,2-di-O-tetradecyl-sn-glycero-3-phosphocholine), and its ester-linked analog DMPC (1,2-dimyristoyl-sn-glycero-3-phosphocholine) demonstrated significant differences in their impact on membrane protein structure. When the antimicrobial peptide novicidin was reconstituted into bicelles made of either 14:0 Diether PC or DMPC, 2D separate-local-field NMR and circular dichroism experiments revealed "significant structural/conformational differences" in the peptide [1]. This confirms that the ether linkage in the 14:0 diether lipid, which imparts long-term stability against hydrolysis, also creates a fundamentally different membrane environment compared to its ester counterpart [1]. The study further notes that ether lipids like 14:0 Diether PC are introduced as "long-term stable alternatives to the more natural, albeit easier degradable, ester lipids" [1].

Chemical Stability Solid-State NMR Bicelles

Stereochemical Purity: The (S)-Enantiomer vs. Racemic Mixtures

The stereochemically pure (S)-enantiomer of the diether glycerol backbone is a defined starting material, in contrast to the racemic mixture (1,2-O-ditetradecyl-rac-glycerol, CAS 36314-51-9) which is also commercially available . While a direct functional comparison between the pure (S)-enantiomer and the racemic mixture in a specific bioassay was not identified in the available search results, the distinction in stereochemical purity is a fundamental differentiator for synthesis. The (S)-enantiomer is typically offered with a specified chiral purity, such as >99% by TLC for the related 14:0 Diether PG compound, ensuring a single molecular species . In contrast, the racemic mixture contains a 1:1 ratio of (S)- and (R)-enantiomers. For applications in asymmetric synthesis or where stereochemistry is critical for molecular recognition (e.g., in glycolipid synthesis for studying cell-surface interactions), the use of a defined stereoisomer is mandatory.

Stereochemistry Chiral Purity Lipid Synthesis

siRNA Delivery Efficiency: Glycerol-Based Lipids vs. Cholesterol-Based Lipids

A structure-transfection activity relationship study of carbamate-type cationic lipids demonstrated a clear functional divergence based on the hydrophobic domain. When used for siRNA delivery, liposomes formulated with glycerol-based lipids (a class which includes derivatives of 1,2-di-O-tetradecylglycerol) exhibited "reasonable activity" under serum-free conditions, whereas liposomes containing cholesterol-based lipids were found to be "the most efficient in DNA transfer" . This class-level evidence indicates that the glycerol-based diether scaffold (the core structure of the target compound) is functionally distinct from other common lipid anchors like cholesterol for nucleic acid delivery applications, with a demonstrated preference or suitability for siRNA over plasmid DNA.

siRNA Delivery Transfection Cationic Lipids

Enzymatic Stability: Ether Lipids Resist Phospholipase Degradation

A key advantage of the ether bond, which defines the target compound, is its inherent resistance to hydrolysis by phospholipase enzymes. This is a well-documented class-level property of ether lipids. A product datasheet for 14:0 Diether PC, a direct phosphocholine derivative of (S)-1,2-Bis-tetradecyloxy-propan-3-ol, explicitly states that ether lipids "enhance the resistance against the attacks by other organism phospholipases based on the unusual stereochemistry of the glycerol backbone" [1]. This contrasts with the susceptibility of more common ester-linked lipids like DMPC or DPPC, which are readily cleaved by phospholipases A1 and A2. While the specific resistance of the target compound's free sn-3 hydroxyl form to phospholipases is not directly measured in the source, the inherent stability of the ether linkage itself is the primary source of this advantage for the lipid class.

Enzymatic Stability Phospholipase Resistance Liposome Longevity

Defined Application Scenarios for (S)-1,2-Bis-tetradecyloxy-propan-3-ol Based on Verifiable Evidence


Synthesis of Stereochemically Pure Glycolipids for Cell-Surface Mimicry Studies

Researchers synthesizing complex glycolipids to study cell-surface recognition, immune function, or as biochemical reagents require a stereochemically defined starting material. The (S)-enantiomer of the diether glycerol backbone provides a single, predictable stereoisomer for regioselective and stereoselective glycosylation at the free sn-3 hydroxyl group. This ensures the final glycolipid product (e.g., 3-O-glycosyl-1,2-di-O-tetradecyl-sn-glycerol) has a defined 3D structure for accurate biological interpretation [1]. Using a racemic mixture would result in a mixture of diastereomers, confounding assay results and preventing definitive structure-function correlations.

Formulation of Ether-Lipid Bicelles for Solid-State NMR of Membrane Proteins

For structural biologists using oriented-sample solid-state NMR to study membrane proteins or antimicrobial peptides, the choice of lipid environment is paramount. Evidence shows that 14:0 Diether PC, a direct derivative of (S)-1,2-Bis-tetradecyloxy-propan-3-ol, provides a long-term stable, hydrolysis-resistant bicelle environment [1]. Critically, the same study demonstrates that this ether-lipid environment induces significant, quantifiable structural differences in reconstituted peptides compared to conventional ester lipids like DMPC [1]. Researchers must therefore procure the specific ether lipid (and its precursor) to create the correct membrane mimetic, as substituting with an ester lipid would yield different, non-comparable protein structural data.

Development of Cationic Lipid-Based siRNA Delivery Systems

For investigators designing non-viral vectors for siRNA delivery, the hydrophobic domain of the cationic lipid is a key determinant of efficacy. Class-level evidence from a structure-activity relationship study shows that cationic lipids built on a glycerol-based scaffold, such as 1,2-di-O-tetradecylglycerol, demonstrate reasonable activity for siRNA transfection under serum-free conditions, in contrast to cholesterol-based lipids which excel in DNA delivery [1]. Therefore, (S)-1,2-Bis-tetradecyloxy-propan-3-ol is a rational choice as a starting material for synthesizing a library of cationic lipids specifically optimized for siRNA delivery, as its core structure is functionally aligned with this application.

Engineering Liposomes with Controlled, Intermediate Membrane Anchoring

In the design of liposomal drug delivery systems, the rate of lipid exchange and anchor stability directly impacts drug retention and release kinetics. Evidence indicates that dialkyl glycerol lipids exhibit chain-length-dependent anchoring stability, with C16 chains marking a threshold below which exchange increases [1]. A researcher seeking a lipid anchor with an intermediate level of stability—more stable than a cholesterol derivative but more dynamic than a C16 or C18 diether lipid—can rationally select (S)-1,2-Bis-tetradecyloxy-propan-3-ol (C14) as a candidate for synthesis of functionalized anchors. This specific chain length is predicted to provide a distinct exchange profile, enabling the fine-tuning of liposomal membrane properties that would be unachievable with more stable, longer-chain diether analogs.

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